An In-depth Technical Guide to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone (CAS 90433-85-5)
An In-depth Technical Guide to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone (CAS 90433-85-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole derivative with the CAS number 90433-85-5. Pyrrole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2] This document consolidates available information on the physicochemical properties, spectroscopic profile, synthesis, and potential applications of this specific trimethylated pyrrole ketone. While experimental data for this particular compound is limited, this guide draws upon data from closely related analogs and established chemical principles to provide a thorough and practical resource for researchers.
Introduction and Molecular Characteristics
1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone is an organic compound featuring a pyrrole ring substituted with three methyl groups and an acetyl group.[3] The substitution pattern on the pyrrole ring significantly influences its electronic and steric properties, which in turn dictate its reactivity and biological interactions.[3] The pyrrole scaffold is a key component in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone are not widely available in the peer-reviewed literature. However, based on its molecular structure and data from analogous compounds, the following properties can be expected.
| Property | Value | Source |
| CAS Number | 90433-85-5 | [6] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone. While a complete set of spectra for this specific compound is not publicly available, expected spectral features can be predicted based on its structure and data from similar compounds.
¹H NMR (Predicted):
-
Pyrrole-H: A singlet is expected for the proton on the pyrrole ring.[3]
-
Methyl Protons: Three distinct singlets are anticipated for the three methyl groups attached to the pyrrole ring and a singlet for the acetyl methyl group.[3]
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (around 190-200 ppm) is characteristic of the ketone carbonyl carbon.
-
Pyrrole Ring Carbons: Four distinct signals are expected for the carbons of the pyrrole ring.
-
Methyl Carbons: Signals for the four methyl carbons are expected in the upfield region.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ is expected for the carbonyl group of the ketone.[3]
-
C-H Stretch: Bands corresponding to aromatic and aliphatic C-H stretching will be present.[3]
-
C-N Stretch: A characteristic C-N stretching vibration from the pyrrole ring is also expected.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion Peak [M⁺]: A peak at m/z 151.21 would correspond to the molecular ion.[3]
-
Fragmentation: A prominent fragment at m/z 43 is expected, corresponding to the loss of the acetyl group ([CH₃CO]⁺).[3]
Synthesis and Reaction Chemistry
Proposed Synthesis: Paal-Knorr Pyrrole Synthesis
A robust and widely used method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8] For the synthesis of 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, a plausible approach would involve the reaction of a suitably substituted 1,4-dicarbonyl precursor with methylamine.
Conceptual Synthetic Workflow:
Caption: Proposed Paal-Knorr synthesis workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-acetyl-2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylamine (1.1 equivalents) either as a solution or a salt (e.g., methylamine hydrochloride).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone.
Chemical Reactivity
The presence of the ketone functional group and the electron-rich pyrrole ring endows 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone with a versatile chemical reactivity.
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[3]
-
Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic substitution reactions, although the existing substituents will direct the position of further substitution.[3]
Potential Applications in Research and Development
Pyrrole derivatives are a cornerstone in drug discovery and materials science. 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, as a functionalized pyrrole, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Medicinal Chemistry
-
Antimicrobial and Anticancer Research: This compound has been investigated for its potential antimicrobial and anticancer properties.[3] The pyrrole nucleus is a common scaffold in drugs with these activities.
-
Neuroprotective Agents: Some pyrrole derivatives have shown promise as neuroprotective agents by mitigating oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[4][9]
Organic Synthesis
The unique substitution pattern and the presence of a reactive ketone group make this compound a useful intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[11]
Conclusion
1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone is a functionalized pyrrole derivative with significant potential in organic synthesis and medicinal chemistry. While comprehensive experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties, synthesis, and potential applications based on available information and the well-established chemistry of related pyrrole compounds. Further research is warranted to fully elucidate its physicochemical properties and biological activities, which will undoubtedly pave the way for its broader application in scientific research and development.
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